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Compound of Interest

Compound Name: 3-Phenoxypropan-1-amine

Cat. No.: B1584369 Get Quote

An In-Depth Technical Guide to 3-Phenoxypropan-1-amine: Structure, Properties, and

Applications in Medicinal Chemistry

Introduction
3-Phenoxypropan-1-amine is a primary amine and phenoxy ether that serves as a crucial

structural motif and versatile building block in modern medicinal chemistry. Its unique

combination of an aromatic phenoxy group, a flexible three-carbon aliphatic linker, and a

reactive primary amine function makes it an essential precursor in the synthesis of a wide array

of pharmacologically active compounds. This guide provides a comprehensive technical

overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a

particular focus on its pivotal role in the development of cardiovascular and neurological drugs.

For researchers and drug development professionals, a deep understanding of this molecule's

characteristics is fundamental to leveraging its full potential in the design of novel therapeutics.

Chemical Structure and Nomenclature
The structural identity of a molecule is the foundation of its chemical behavior. 3-
Phenoxypropan-1-amine is characterized by a benzene ring linked via an ether oxygen to a

propyl amine chain.

IUPAC Name: 3-phenoxypropan-1-amine[1]

Common Synonyms: (3-Phenoxy)propylamine, 1-Propanamine, 3-phenoxy-[2]
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CAS Number: 7617-76-7[1][2]

Molecular Formula: C₉H₁₃NO[1][2]

Molecular Weight: 151.21 g/mol [1]

The key structural features are:

The Phenoxy Group (C₆H₅O-): This aromatic moiety is a common feature in many drug

molecules, contributing to lipophilicity and enabling potential π-π stacking interactions with

biological targets.

The Propyl Linker (-CH₂CH₂CH₂-): This flexible three-carbon chain provides optimal spacing

and conformational freedom, allowing the terminal amine group to orient itself effectively

within a receptor's binding pocket.

The Primary Amine (-NH₂): As a basic and nucleophilic center, this group is the primary site

of chemical reactivity. It can be readily modified and is often protonated at physiological pH,

forming ionic bonds with acidic residues in proteins.

Physicochemical Properties
The physical and chemical properties of 3-phenoxypropan-1-amine dictate its handling,

storage, and reaction conditions. These data are essential for its practical application in a

laboratory or industrial setting.
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Property Value Reference

Appearance Colorless to light yellow liquid

Molecular Formula C₉H₁₃NO [1][2]

Molecular Weight 151.21 g/mol [1]

Boiling Point 253.9 °C at 760 mmHg [2]

Density 1.007 g/cm³ [2]

Flash Point 110.3 °C [2]

Refractive Index 1.521 [2]

Vapor Pressure 0.0178 mmHg at 25°C [2]

The molecule's relatively high boiling point is consistent with its molecular weight and the

presence of hydrogen bonding via the amine group. Its density is slightly greater than water.

The amine group confers basicity to the molecule, making it soluble in acidic aqueous

solutions.

Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and purity assessment. The expected

spectral characteristics for 3-phenoxypropan-1-amine are as follows:

Infrared (IR) Spectroscopy: As a primary amine, it will exhibit two characteristic N-H

stretching bands in the region of 3400-3300 cm⁻¹.[3][4] Other key signals include C-N

stretching (1250-1020 cm⁻¹), a strong aromatic C-O ether stretch (around 1250 cm⁻¹), and

aromatic C-H bands.[3][4] The presence of the N-H bend around 1600 cm⁻¹ further confirms

the primary amine group.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides

a clear map of the molecule's structure.

Aromatic Protons: Multiplets between δ 6.8-7.3 ppm (5H).

O-CH₂ Protons: A triplet at approximately δ 4.0 ppm.
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N-CH₂ Protons: A triplet around δ 2.8 ppm.

Central CH₂ Protons: A multiplet (quintet or sextet) near δ 1.9 ppm.

NH₂ Protons: A broad singlet that can appear over a wide range (δ 0.5-3.0 ppm) and will

disappear upon D₂O exchange.[3][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will show

distinct signals for the aromatic carbons, with the ether-linked carbon being the most

downfield. The three aliphatic carbons will appear in the δ 30-70 ppm range, with the carbon

adjacent to the oxygen (C-O) being the most deshielded.[6]

Synthesis and Manufacturing
The synthesis of aryloxypropanolamines is a well-established process in medicinal chemistry. A

common and efficient method involves the reaction of a phenol with epichlorohydrin, followed

by the ring-opening of the resulting epoxide with an amine. This general strategy is the

cornerstone for producing the vast majority of beta-blocker drugs.[7]

Representative Synthesis Protocol: Phenol to 3-
Phenoxypropan-1-amine
This two-step process illustrates a robust method for preparing the title compound.

Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane

To a stirred solution of phenol (1.0 eq) and a suitable solvent like acetone or acetonitrile, add

a base such as potassium carbonate (K₂CO₃, 1.5 eq).

Heat the mixture to reflux (approx. 60-80°C).

Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

Maintain the reflux for several hours until TLC or HPLC analysis indicates the consumption of

phenol. Causality: The base deprotonates the phenol, forming the more nucleophilic

phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin in an Sₙ2

reaction, displacing the chloride.
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After cooling, filter the mixture to remove the inorganic salts and evaporate the solvent under

reduced pressure. The crude 1-phenoxy-2,3-epoxypropane can be purified by distillation or

used directly in the next step.

Step 2: Epoxide Ring-Opening to form 3-Phenoxypropan-1-amine This step is conceptual for

producing the target amine, as direct reaction with ammonia can be low-yielding. In practice, a

protected form of ammonia or a subsequent conversion is often used. The related synthesis of

beta-blockers would use a primary or secondary amine here (e.g., isopropylamine for

propranolol).

Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in an alcohol solvent such as

methanol or ethanol.

Add a concentrated aqueous solution of ammonia (large excess).

Heat the reaction in a sealed pressure vessel. The temperature and time are optimized

based on scale (e.g., 80-100°C for 12-24 hours). Causality: The amine acts as a nucleophile,

attacking the less sterically hindered terminal carbon of the epoxide ring, leading to the

formation of an amino alcohol. This reaction yields 1-phenoxy-3-amino-2-propanol, a core

structure for many beta-blockers. To obtain the target 3-phenoxypropan-1-amine, a

different synthetic route is required, such as the reduction of 3-phenoxypropanenitrile.

Alternative Synthesis Workflow
A more direct route to the specific target molecule is outlined below.
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Caption: Workflow for the synthesis of 3-Phenoxypropan-1-amine via nitrile reduction.

Chemical Reactivity and Applications in Drug
Development
The utility of 3-phenoxypropan-1-amine stems from the reactivity of its primary amine, which

allows it to be incorporated into larger molecular frameworks.

Pivotal Role in Beta-Blocker Synthesis
The aryloxypropanolamine scaffold is the defining structural feature of the beta-blocker class of

drugs, used to manage cardiovascular conditions like hypertension, angina, and arrhythmias.

[7] These drugs function by competitively antagonizing β-adrenergic receptors.[8] While most

beta-blockers are propan-2-ol derivatives (e.g., Propranolol, Metoprolol, Atenolol), the

underlying phenoxy-propyl-amine structure is the key pharmacophore.[9]

The synthesis involves reacting a substituted phenol with epichlorohydrin and then opening the

resulting epoxide with a suitable amine (e.g., isopropylamine, tert-butylamine), which imparts

specificity and potency.[7][10]
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Caption: General synthetic pathway for aryloxypropanolamine beta-blockers.

Scaffold for Antidepressants
The broader aryloxyalkylamine chemical class is also central to other important drugs. A close

structural relative, 3-phenoxy-3-phenylpropan-1-amine (PPPA), served as the foundational

scaffold from which Eli Lilly developed a series of highly successful antidepressants.[11] This

includes Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine,

a norepinephrine reuptake inhibitor (NRI).[11][12] This underscores the therapeutic versatility of

the phenoxypropanamine core structure in targeting central nervous system receptors.

Safety and Handling
As a reactive chemical intermediate, 3-phenoxypropan-1-amine must be handled with

appropriate precautions.

Primary Hazards: The compound is classified as corrosive and an irritant.[1]

Signal Word: Warning[13]

Hazard Statements:

H302: Harmful if swallowed.[13]

H315: Causes skin irritation.[13]
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H319: Causes serious eye irritation.[13]

H335: May cause respiratory irritation.[13]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves (e.g., nitrile), and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush

immediately with copious amounts of water.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents and acids.

Conclusion
3-Phenoxypropan-1-amine is more than a simple chemical; it is a cornerstone of modern

pharmaceutical synthesis. Its well-defined structure, predictable reactivity, and role as a key

precursor for both cardiovascular and CNS-active drugs make it an invaluable tool for medicinal

chemists. A thorough understanding of its properties, synthesis, and safety is essential for any

scientist or researcher aiming to innovate within the fields of drug discovery and development.

The continued exploration of this and related scaffolds promises to yield new generations of

targeted and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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